molecular formula C11H18ClNO2 B1419528 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride CAS No. 1177299-69-2

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride

Cat. No. B1419528
CAS RN: 1177299-69-2
M. Wt: 231.72 g/mol
InChI Key: NWOZDWFLGALKNW-UHFFFAOYSA-N
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Description

“2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride” is a chemical compound with the molecular formula C11H17NO2•HCl and a molecular weight of 231.72 . It is used for research purposes .


Molecular Structure Analysis

The InChI code for “2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride” is 1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10(13)11(7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H . This code provides a specific description of the structure of the molecule.


Physical And Chemical Properties Analysis

“2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride” is a powder . It has a molecular weight of 231.72 . The compound should be stored at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been used as a precursor in the synthesis of new N,N,O tridentate ligands, which have shown potential in forming stable complexes with transition metals such as Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II). These complexes have been studied for their stability constants, revealing insights into their potential applications in catalysis and material science (Kim & Lee, 2006).

Biological Applications

  • In the context of biological applications, derivatives of the compound have been investigated for their antioxidant activity. For instance, phenolic compounds derived from the Protea hybrid ‘Susara’, including a structurally related compound, have shown significant antioxidant properties, suggesting their potential use in pharmaceuticals, food preservation, and cosmetic industries (León et al., 2014).

Photodynamic Therapy

  • Amphiphilic zinc phthalocyanine derivatives, structurally related to 2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride, have been synthesized and studied for their photophysical, photochemical properties, and in vitro photodynamic therapy (PDT) efficacy against cancer cells. These studies highlight the compound's potential role in developing new photosensitizers for cancer treatment (Çakır et al., 2015).

Coordination Chemistry

  • Research on coordination chemistry has explored the formation of polynuclear metal complexes with related ligands, demonstrating moderate antiferromagnetic interactions. Such studies contribute to the understanding of molecular magnetism and could lead to the development of new magnetic materials (Dieng et al., 2013).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . These codes indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate safety measures should be taken when handling this compound.

properties

IUPAC Name

2-ethoxy-4-(ethylaminomethyl)phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-3-12-8-9-5-6-10(13)11(7-9)14-4-2;/h5-7,12-13H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOZDWFLGALKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC(=C(C=C1)O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-4-[(ethylamino)methyl]phenol hydrochloride

CAS RN

1177299-69-2
Record name Phenol, 2-ethoxy-4-[(ethylamino)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1177299-69-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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